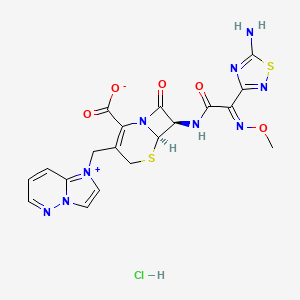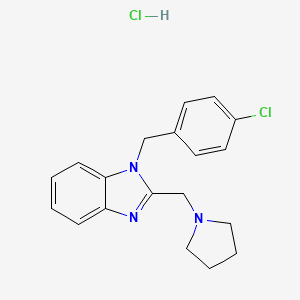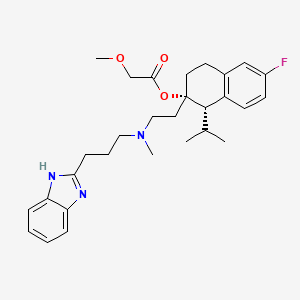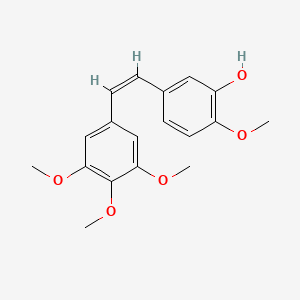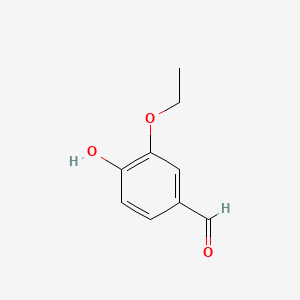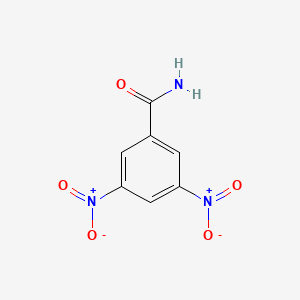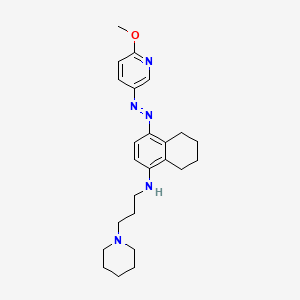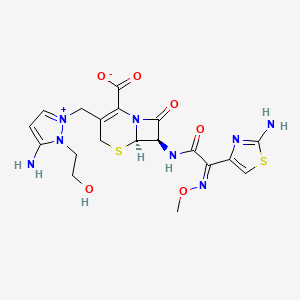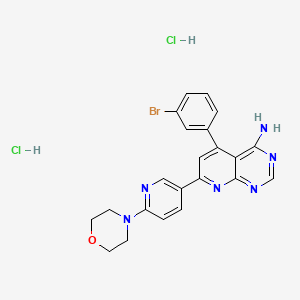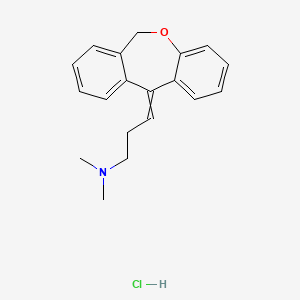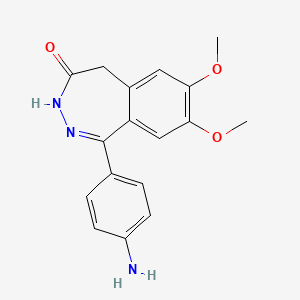
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
概要
説明
The compound is a benzodiazepine derivative with additional functional groups . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzodiazepines are typically synthesized via a condensation reaction between a benzene-dione (also known as a quinone) and a compound containing two amino groups .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as Density Functional Theory . These studies often involve calculating the compound’s vibrational modes and analyzing its charge distribution.Chemical Reactions Analysis
The chemical reactions of benzodiazepines and their derivatives can vary widely depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds like 4-Aminophenol are typically available as a white powder .科学的研究の応用
Anticonvulsant Properties
- This compound and its derivatives have been identified as potent anticonvulsants. Studies have shown that they are effective in preventing seizures induced by auditory stimulation and chemical agents in animal models. These compounds are more potent than earlier versions, with longer-lasting effects and lower toxicity (Chimirri et al., 1997).
Pharmacological Evaluation
- Pharmacological evaluations of various enantiomers of these compounds have revealed differences in potency, specifically in AMPA receptor binding assays. This indicates the importance of structural differences in their effectiveness (Calabrò et al., 2009).
Effects on Epilepsy
- In models of generalized absence epilepsy, these compounds have demonstrated effectiveness in reducing the number and duration of epileptic discharges. This suggests a potential role in treating absence epilepsies, depending on the involvement of specific neuronal areas (Citraro et al., 2006).
Mechanism of Action
- The compounds have been shown to antagonize seizures induced by AMPA without affecting benzodiazepine receptors. This suggests that their anticonvulsant effects are primarily mediated through the AMPA receptor, highlighting their potential as noncompetitive AMPA receptor antagonists (De Sarro et al., 1999).
Synthesis and Analytical Investigation
- There have been advancements in the synthesis methods and analytical investigation of these compounds. This includes developing sensitive fluorimetric methods for their determination and exploring efficient synthetic routes, enhancing the feasibility of their large-scale production and analysis (Hornyák, 1991).
Role in Neurodegenerative Diseases
- Due to their inhibitory effects on the AMPA receptor, these compounds are being researched as potential treatments for neurodegenerative diseases. Their ability to modulate excitatory neurotransmission is key to their therapeutic potential in conditions characterized by excessive neuronal activity (Ritz et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKADKZSYQWGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402591 | |
| Record name | CFM-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one | |
CAS RN |
178616-26-7 | |
| Record name | CFM-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



